Ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxypropanoate
Description
Ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxypropanoate is a synthetic small molecule featuring an isoquinoline core substituted with a 4-phenylpiperazine moiety and an ethyl propanoate ester. The 4-phenylpiperazine group likely enhances receptor binding affinity and selectivity, while the ester moiety may influence cell permeability and metabolic stability.
Properties
IUPAC Name |
ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5/c1-3-33-26(32)19(2)34-23-11-7-10-22-21(23)12-13-29(25(22)31)18-24(30)28-16-14-27(15-17-28)20-8-5-4-6-9-20/h4-13,19H,3,14-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULXFWLVRBMCAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxypropanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinoline core, followed by the introduction of the piperazine ring and the ethyl ester group. Key steps in the synthesis may include:
Formation of the Isoquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Ring: This step often involves nucleophilic substitution reactions to attach the piperazine moiety to the isoquinoline core.
Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the isoquinoline or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxypropanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxypropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations:
Core Structure Influence on Activity: The isoquinoline core in the target compound and its analogs (SID7969543, SID7970631) is associated with SF-1 inhibition, a target linked to endocrine disorders. In contrast, pyrazole-based derivatives () are structurally aligned with pesticides (e.g., propaquizafop, haloxyfop), where electron-withdrawing groups (e.g., chloro, trifluoromethyl) enhance herbicidal activity . The dibenzodiazepinone scaffold in Compound 106 () demonstrates the role of piperazine in receptor antagonism but targets muscarinic receptors rather than nuclear receptors, highlighting core-dependent specificity .
Substituent Effects: 4-Phenylpiperazine: Present in the target compound, this group is critical for receptor binding in SF-1 inhibitors. Its absence in pyrazole derivatives correlates with divergent applications (pharmaceutical vs. agricultural) . Ester Moieties: Ethyl propanoate esters in the target compound and its analogs may improve lipophilicity and bioavailability compared to the oxoacetate group in pyrrolizine derivatives (), which could alter metabolic stability .
Selectivity and Potency :
- SID7969543 (2,3-dihydro-1,4-benzodioxin substituent) exhibits higher SF-1 selectivity than SID7970631 (1,3-benzodioxol group), suggesting subtle structural modifications significantly impact target engagement .
Synthetic and Analytical Considerations :
- While the target compound’s structure could be resolved using tools like SHELXL (), its pharmacological characterization remains less documented compared to pesticidal pyrazole analogs, which are well-classified in chemical glossaries .
Biological Activity
Ethyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxypropanoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, emphasizing its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
This structure includes an isoquinoline moiety, an ether linkage, and a piperazine derivative, which are known to influence the compound's biological properties.
Anticonvulsant Activity
A study focused on related compounds featuring the 4-phenylpiperazine moiety demonstrated significant anticonvulsant activity. The synthesis of various derivatives showed that several compounds exhibited effectiveness in models such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. For instance, one of the most active compounds from a related series was found to have high efficacy in the 6-Hz psychomotor seizure model, suggesting that similar derivatives may also exhibit notable anticonvulsant properties .
Anti-HIV Activity
Research into related compounds has indicated potential anti-HIV activity. A novel series of anti-HIV agents based on integrase inhibitor pharmacophores demonstrated effectiveness at concentrations lower than 150 µM without significant cytotoxicity. The molecular modeling studies suggested that these compounds could effectively interact with HIV integrase, which may be relevant for understanding the biological activity of this compound .
Synthesis and Biological Evaluation
A comprehensive study synthesized various derivatives and evaluated their biological activities. The results indicated that modifications to the piperazine ring and isoquinoline structure significantly impacted biological efficacy. For example, certain substitutions enhanced anticonvulsant activity while maintaining low toxicity levels .
Molecular Docking Studies
Molecular docking studies conducted on similar compounds revealed insights into their interaction with target proteins. These studies highlighted the importance of specific functional groups in enhancing binding affinity to biological targets, which is critical for developing effective therapeutic agents .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
